Z795161988

描述

属性

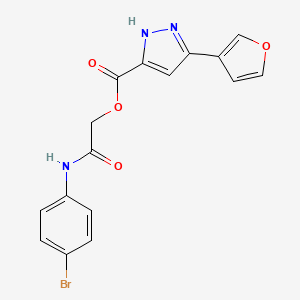

分子式 |

C16H12BrN3O4 |

|---|---|

分子量 |

390.19 g/mol |

IUPAC 名称 |

[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate |

InChI |

InChI=1S/C16H12BrN3O4/c17-11-1-3-12(4-2-11)18-15(21)9-24-16(22)14-7-13(19-20-14)10-5-6-23-8-10/h1-8H,9H2,(H,18,21)(H,19,20) |

InChI 键 |

ANPNOSKPPVUFTH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1NC(=O)COC(=O)C2=CC(=NN2)C3=COC=C3)Br |

产品来源 |

United States |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Z795161988

A comprehensive review of the available scientific literature and clinical data reveals no publicly accessible information for a compound designated "Z795161988." Extensive searches across prominent chemical databases, clinical trial registries, and scientific research platforms did not yield any results for this specific identifier.

This lack of information suggests several possibilities:

-

Internal or Proprietary Identifier: "this compound" may be an internal compound code used within a pharmaceutical company, research institution, or other organization that has not been publicly disclosed.

-

Novel Compound: The identifier could refer to a very recently synthesized or discovered molecule that has not yet been described in published literature or patents.

-

Typographical Error: It is possible that the identifier provided contains a typographical error.

Without any foundational information about the chemical structure, biological targets, or therapeutic area of "this compound," it is not possible to provide an in-depth technical guide on its mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

To enable a thorough analysis, further details are required. If you are in possession of additional information, such as an alternative chemical name, IUPAC name, SMILES string, CAS number, or any associated publications or patent applications, please provide them to facilitate a renewed and more targeted search.

What is the target of Z795161988?

Identifier "Z795161988" Does Not Correspond to a Known Biological Target

Comprehensive searches for the identifier "this compound" across scientific literature, chemical databases, and patent repositories have yielded no information corresponding to a specific biological target, drug candidate, or research compound. This identifier does not appear to be a recognized designation in the public domain.

It is possible that "this compound" represents an internal or proprietary code used within a specific research institution or company, and as such, information regarding its nature and target would not be publicly available. Alternatively, it may be a typographical error.

Without a verifiable and publicly documented target associated with this identifier, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals are advised to verify the identifier and consult internal documentation or the source of the identifier for further information. Should a valid, publicly recognized identifier be provided, a comprehensive technical summary can be generated.

In-Depth Technical Guide: Z795161988, a Novel Inhibitor of SARS-CoV-2 Nsp14 N7-Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z795161988, a recently identified small molecule inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14) N7-methyltransferase (N7-MTase). This document collates available quantitative data, details experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: SARS-CoV-2 Nsp14 and Its Inhibition

SARS-CoV-2, the causative agent of COVID-19, relies on a complex machinery of viral proteins to replicate and evade the host immune system. Among these, the bifunctional enzyme Nsp14 is a critical component.[1][2] It possesses two essential enzymatic activities: a 3'-to-5' exoribonuclease (ExoN) activity for proofreading the viral RNA genome, and a C-terminal N7-methyltransferase (N7-MTase) activity.[1][2]

The N7-MTase function of Nsp14 is crucial for the formation of the viral mRNA cap-0 structure (m7GpppN).[2] This cap is vital for viral RNA stability, efficient translation into viral proteins, and for mimicking host mRNA to evade recognition by the host's innate immune system. Consequently, inhibiting the N7-MTase activity of Nsp14 presents a promising therapeutic strategy against SARS-CoV-2.

This compound is a novel, non-S-adenosyl methionine (SAM)-like inhibitor that targets the N7-MTase activity of SARS-CoV-2 Nsp14. Its discovery and characterization provide a valuable starting point for the development of potent antiviral agents with a novel mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its activity against SARS-CoV-2 Nsp14.

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

| This compound | SARS-CoV-2 Nsp14 N7-MTase | Biochemical | 6 | |

| This compound (Optimized Analog) | SARS-CoV-2 Nsp14 N7-MTase | Biochemical | 2.2 |

Table 1: Biochemical Inhibition Data for this compound and its Optimized Analog.

| Compound ID | Enzyme | Inhibition (%) at 10 µM | IC50 (µM) |

| This compound | CAMK2D | >50 | 4 |

| This compound | MAP4K5 | >50 | 7 |

| This compound | STK10 | >50 | 8 |

| This compound | MAP3K1 | >50 | 10 |

| This compound | EPHB1 | >50 | 11 |

| This compound | EPHA5 | >50 | 14 |

| This compound | EPHA6 | >50 | 15 |

| This compound | EPHA4 | >50 | 20 |

| This compound | EPHB6 | >50 | 26 |

Table 2: Selectivity Profile of this compound against a Panel of Human Methyltransferases.

Signaling Pathways and Experimental Workflows

SARS-CoV-2 RNA Capping Pathway and Inhibition by this compound

The following diagram illustrates the key steps in the SARS-CoV-2 viral RNA capping process and highlights the step inhibited by this compound.

Caption: SARS-CoV-2 RNA Capping Pathway and this compound Inhibition.

Experimental Workflow for this compound Characterization

The diagram below outlines the typical experimental workflow for the discovery and characterization of Nsp14 inhibitors like this compound.

Caption: Workflow for Discovery and Characterization of Nsp14 Inhibitors.

Detailed Experimental Protocols

SARS-CoV-2 Nsp14 N7-Methyltransferase Biochemical Assay

This protocol is adapted from the methods used for the characterization of this compound and similar inhibitors.

Objective: To determine the in vitro inhibitory activity of this compound against the N7-methyltransferase function of SARS-CoV-2 Nsp14.

Materials:

-

Recombinant purified SARS-CoV-2 Nsp14 protein.

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]SAM).

-

GpppA-RNA substrate.

-

Assay buffer: 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Triton X-100.

-

This compound dissolved in DMSO.

-

Scintillation cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing assay buffer, GpppA-RNA substrate (final concentration, e.g., 1 µM), and Nsp14 enzyme (final concentration, e.g., 50 nM).

-

Add varying concentrations of this compound (e.g., in a 10-point dose-response curve) or DMSO (as a negative control) to the reaction mixture in a 96-well plate.

-

Initiate the reaction by adding [3H]SAM (final concentration, e.g., 1 µM).

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing a high concentration of non-radiolabeled SAM).

-

Transfer the reaction mixture to a filter plate to capture the [3H]-methylated RNA.

-

Wash the filter plate multiple times with a wash buffer to remove unincorporated [3H]SAM.

-

Add scintillation cocktail to each well of the dried filter plate.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

SARS-CoV-2 Antiviral Cellular Assay (Plaque Reduction Assay)

This protocol describes a general method to assess the antiviral efficacy of this compound in a cell-based model.

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit SARS-CoV-2 replication in cell culture.

Materials:

-

Vero E6 or A549-ACE2 cells.

-

SARS-CoV-2 viral stock of known titer.

-

Cell culture medium (e.g., DMEM supplemented with 2% FBS).

-

This compound dissolved in DMSO.

-

Overlay medium (e.g., culture medium containing 1% methylcellulose).

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol).

-

6-well or 12-well cell culture plates.

Procedure:

-

Seed Vero E6 or A549-ACE2 cells in multi-well plates and grow until a confluent monolayer is formed.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cell monolayers and infect with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units per well).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the virus inoculum and wash the cells with PBS.

-

Add the prepared dilutions of this compound or DMSO (vehicle control) to the respective wells.

-

Overlay the cells with the overlay medium containing the corresponding concentration of the inhibitor.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until visible plaques are formed in the control wells.

-

Fix the cells with 4% paraformaldehyde.

-

Remove the overlay and stain the cells with crystal violet solution.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the vehicle control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the log of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to evaluate the cytotoxicity of this compound.

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

Vero E6 or A549-ACE2 cells.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

This compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium and add the prepared dilutions of the compound or DMSO (vehicle control) to the cells.

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well (10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration.

Conclusion

This compound represents a promising starting point for the development of novel anti-SARS-CoV-2 therapeutics targeting the viral Nsp14 N7-methyltransferase. Its non-SAM-like structure offers the potential for high selectivity and favorable pharmacological properties. The data and protocols presented in this guide provide a solid foundation for further research and development efforts aimed at optimizing this class of inhibitors into potent and safe antiviral drugs. Further studies are warranted to elucidate its precise mechanism of action, in vivo efficacy, and resistance profile.

References

- 1. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core of Z795161988: Discovery and Synthesis

Initial Investigation Yields No Publicly Available Data for Z795161988

A comprehensive search of publicly accessible chemical databases, scientific literature, and patent repositories for the identifier "this compound" has yielded no information regarding its discovery, synthesis, or biological activity. This suggests that this compound is not a recognized or publicly documented chemical compound.

The identifier may represent an internal designation within a private compound library, a specific batch or lot number, or a typographical error. Without any foundational information—such as its chemical structure, molecular formula, or any associated publications—it is not possible to provide a technical guide or whitepaper on its core characteristics.

Consequently, the requested quantitative data, experimental protocols, and visualizations for signaling pathways or experimental workflows related to this compound cannot be generated. Further investigation would require additional context or a valid chemical identifier for the compound of interest.

Technical Dossier: Z795161988 as a Modulator of SARS-CoV-2 Nsp14 Methyltransferase Activity

For: Researchers, Scientists, and Drug Development Professionals Subject: In-depth Analysis of Z795161988 IC50 and Nsp14-Mediated Cellular Pathways

This document provides a comprehensive technical overview of the inhibitory activity of the compound this compound against the SARS-CoV-2 non-structural protein 14 (Nsp14), a critical enzyme for viral replication and immune evasion. The core focus is the presentation of its half-maximal inhibitory concentration (IC50) value, the experimental context for such measurements, and the broader cellular pathways influenced by Nsp14's enzymatic functions.

Quantitative Inhibitory Activity of Nsp14 Modulators

The compound this compound has been identified as an inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase, demonstrating an IC50 value of 2.2 μM[1]. This positions it as a molecule of interest for further investigation in the development of potential antiviral therapeutics. The following table summarizes the IC50 values of this compound and other selected non-covalent and covalent inhibitors targeting the same enzyme, providing a comparative landscape of inhibitory potency.

| Compound ID | Target Enzyme Domain | IC50 Value (μM) | Inhibitor Type |

| This compound | SARS-CoV-2 Nsp14 N7-Methyltransferase | 2.2 | Not Specified |

| ZINC61142882 | SARS-CoV-2 Nsp14 N7-Methyltransferase | 6 | Not Specified |

| ZINC475239213 | SARS-CoV-2 Nsp14 N7-Methyltransferase | 20 | Not Specified |

| Acryl42-10 | SARS-CoV-2 Nsp14 N7-Methyltransferase | 7 | Covalent |

| '4975 | SARS-CoV-2 Nsp14 N7-Methyltransferase | 3.5 | Aldehyde (Covalent) |

| '1911 | SARS-CoV-2 Nsp14 N7-Methyltransferase | 8 | Aldehyde (Covalent) |

| SARS-CoV-2 nsp14-IN-2 | SARS-CoV-2 Nsp14 Methyltransferase | 0.093 | Not Specified |

| SARS-CoV-2 nsp14-IN-4 | SARS-CoV-2 Nsp14 Methyltransferase | 0.019 | Not Specified |

| MH44 | SARS-CoV-2 nsp14 N7-methyltransferase | 0.019 | Not Specified |

Experimental Protocols for Nsp14 Inhibition Assays

The determination of IC50 values for Nsp14 inhibitors typically involves enzymatic assays that measure the methyltransferase (MTase) or exoribonuclease (ExoN) activity of the protein. Below is a generalized protocol for a radiometric MTase assay, a common method for quantifying Nsp14 activity.

Radiometric Methyltransferase (MTase) Scintillation Proximity Assay (SPA)

This assay quantifies the transfer of a radiolabeled methyl group from the donor S-adenosyl-L-methionine (SAM) to a substrate, such as a guanosine-capped RNA oligonucleotide.

Objective: To determine the concentration at which an inhibitor reduces the enzymatic activity of Nsp14 by 50%.

Materials and Reagents:

-

Recombinant SARS-CoV-2 Nsp14 protein

-

[³H]-SAM (radiolabeled methyl donor)

-

Biotinylated GpppA-capped RNA substrate

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 250 µM MgCl₂, 5 mM DTT, 0.01% Triton X-100[2][3]

-

Streptavidin-coated SPA beads

-

Test compounds (e.g., this compound) dissolved in DMSO

-

Microplates (e.g., 384-well)

-

Scintillation counter

Procedure:

-

Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: The reaction is initiated by mixing the Nsp14 enzyme, the biotinylated RNA substrate, and the test compound at various concentrations in the microplate wells.

-

Enzymatic Reaction: The reaction is started by the addition of [³H]-SAM. The plate is incubated at a controlled temperature (e.g., room temperature or 37°C) for a predetermined period (e.g., 30-90 minutes) to allow for the enzymatic methylation of the RNA substrate[4].

-

Assay Termination and Detection: The reaction is stopped, and streptavidin-coated SPA beads are added to each well. The biotinylated RNA substrate binds to the beads, bringing the incorporated [³H]-methyl groups into close proximity with the scintillant in the beads, which generates a light signal.

-

Data Acquisition: The plate is read using a scintillation counter to measure the signal intensity in each well.

-

Data Analysis: The raw data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity). The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Nsp14-Mediated Signaling Pathways and Experimental Workflow

SARS-CoV-2 Nsp14 is a bifunctional protein possessing both a 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (N7-MTase) domain[5]. These activities are crucial for viral RNA proofreading and capping, which in turn facilitates viral replication and evasion of the host immune system. Beyond its direct role in RNA processing, Nsp14 has been shown to modulate host cell signaling pathways, notably activating the pro-inflammatory NF-κB pathway.

The diagram below illustrates the signaling cascade initiated by Nsp14, leading to the activation of NF-κB and the subsequent upregulation of inflammatory cytokines.

Caption: Nsp14-mediated activation of the NF-κB signaling pathway.

The following diagram outlines a typical experimental workflow for identifying and validating inhibitors of Nsp14.

Caption: High-throughput screening workflow for Nsp14 inhibitors.

References

An In-depth Technical Guide to the Nsp14 N7-Methyltransferase of SARS-CoV-2: A Core Component of the Viral Replication Machinery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the critical need for a deep understanding of its molecular machinery to develop effective antiviral therapies. Among the array of non-structural proteins (nsps) encoded by the virus, Nsp14 stands out as a crucial bifunctional enzyme, possessing both a 3'-to-5' exoribonuclease (ExoN) and a guanine-N7 methyltransferase (N7-MTase) activity. This dual functionality places Nsp14 at the heart of viral replication fidelity and immune evasion, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the Nsp14 N7-methyltransferase function, detailing its enzymatic activity, role in the viral life cycle, interaction with its cofactor Nsp10, and its potential as a drug target. We present quantitative data in structured tables, detailed experimental protocols, and visual representations of key processes to facilitate a thorough understanding for researchers and drug development professionals.

Core Functions of Nsp14 in the SARS-CoV-2 Life Cycle

Nsp14 is a ~60 kDa protein that plays a pivotal role in two essential viral processes: RNA proofreading and mRNA capping.[1][2] These functions are carried out by two distinct domains: an N-terminal exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (N7-MTase) domain.[3][4]

The ExoN domain is responsible for the proofreading activity, which is crucial for maintaining the integrity of the large ~30 kb viral RNA genome.[1] The RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 has a relatively high error rate; the ExoN domain of Nsp14 removes misincorporated nucleotides, thereby ensuring high-fidelity replication. This proofreading capability is a key reason for the resistance of coronaviruses to many nucleoside analog antiviral drugs.

The N7-MTase domain is responsible for the methylation of the 5' cap of viral mRNAs. This capping process is essential for the virus to evade the host's innate immune system, as it mimics the structure of host mRNAs. The 5' cap also facilitates the efficient translation of viral proteins by the host ribosome. The N7-MTase activity of Nsp14 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N7 position of the guanine cap.

The Crucial Interaction with Nsp10

The enzymatic activities of Nsp14, particularly its exoribonuclease function, are significantly enhanced by its interaction with another non-structural protein, Nsp10. Nsp10 acts as a non-enzymatic cofactor that binds to the N-terminal region of Nsp14, inducing a conformational change that stabilizes the ExoN domain and increases its catalytic efficiency by up to 35-fold. While the N7-MTase activity is not directly stimulated by Nsp10, the stable complex formation is essential for the overall function of Nsp14 within the replication-transcription complex. The interaction between Nsp10 and Nsp14 is a critical step in the viral life cycle and represents a potential target for antiviral drugs.

Quantitative Analysis of Nsp14 N7-Methyltransferase Activity

A thorough understanding of the enzymatic kinetics of Nsp14 N7-MTase is essential for the development of effective inhibitors. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Parameters of SARS-CoV-2 Nsp14 N7-Methyltransferase

| Substrate | Km (nM) | kcat (h-1) | Reference |

| RNA | 43 ± 15 | 48 ± 4 | |

| SAM | 257 ± 20 | 52 ± 1 | |

| GpppA | ~10,000 | Not Reported | |

| GpppA-RNA | ~10,000 | Not Reported | |

| GTP | ~20,000 | Not Reported |

Table 2: IC50 Values of Selected Inhibitors for SARS-CoV-2 Nsp14 N7-Methyltransferase

| Inhibitor | IC50 (µM) | Assay Conditions | Reference |

| Compound '1988' | 6 | Not Specified | |

| Compound '1911' | 8 | Not Specified | |

| Compound '9163' | 15 | Not Specified | |

| Compound '8621' | 14 | Not Specified | |

| Compound C1 | 3.25 | 300 nM Nsp14, 1.5 µM GpppG, 1.5 µM SAM | |

| Compound C10 | 0.34 | 300 nM Nsp14, 1.5 µM GpppG, 1.5 µM SAM | |

| Sinefungin | 1.59 - 52.90 | Dependent on SAM concentration | |

| SS148 | 0.070 ± 0.006 | Radiometric MTase assay | |

| DS0464 | 1.1 ± 0.2 | Radiometric MTase assay | |

| Compound 18l | 0.030 | Enzymatic assay | |

| Compound 18n | 0.043 | Enzymatic assay | |

| NCGC00606183 | 0.41 | qHTS |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research on Nsp14. Below are methodologies for key experiments cited in the literature.

In Vitro Nsp14 N7-Methyltransferase Assay (Radiometric)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a cap analog substrate.

Materials:

-

Recombinant SARS-CoV-2 Nsp14 protein

-

Biotinylated RNA substrate (e.g., 5'-GpppA-RNA-biotin)

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

-

Assay buffer: 20 mM Tris-HCl pH 7.5, 250 µM MgCl₂, 5 mM DTT, 0.01% Triton X-100

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

Microplate scintillation counter

Procedure:

-

Prepare reaction mixtures in a 384-well plate containing the assay buffer, a fixed concentration of biotinylated RNA substrate, and varying concentrations of the test inhibitor.

-

Add recombinant Nsp14 to initiate the reaction.

-

Add [³H]-SAM to the reaction mixture.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an excess of cold, non-radiolabeled SAM.

-

Add streptavidin-coated SPA beads to the wells. The biotinylated RNA will bind to the beads, bringing the incorporated [³H]-methyl group in close proximity to the scintillant in the beads, generating a signal.

-

Measure the signal using a microplate scintillation counter.

-

Calculate the percent inhibition and determine the IC₅₀ values for the inhibitors.

In Vitro Nsp14 Exoribonuclease Assay (Fluorescence-based)

This assay monitors the degradation of a fluorescently labeled RNA substrate.

Materials:

-

Recombinant SARS-CoV-2 Nsp14/Nsp10 complex

-

Fluorescently labeled double-stranded RNA (dsRNA) substrate (e.g., Cy5-labeled)

-

Assay buffer: 40 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.01% bovine skin gelatin, 1 mM MgCl₂, 5 mM DTT

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Fluorescence gel scanner

Procedure:

-

Prepare reaction mixtures containing the assay buffer and the fluorescently labeled dsRNA substrate.

-

Add the Nsp14/Nsp10 complex to initiate the reaction.

-

Incubate the reactions at 37°C for various time points.

-

Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide) and EDTA.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the gel using a fluorescence scanner to detect the degradation of the full-length RNA substrate and the appearance of smaller cleavage products.

SARS-CoV-2 Replicon Assay

This cell-based assay utilizes a subgenomic viral replicon that can replicate autonomously within cells, allowing for the study of viral RNA synthesis in a BSL-2 environment.

Materials:

-

A plasmid encoding the SARS-CoV-2 replicon with a reporter gene (e.g., luciferase or GFP) replacing a structural protein gene.

-

A suitable host cell line (e.g., Huh-7 or Vero E6).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Luciferase assay reagent or fluorescence microscope.

Procedure:

-

Transfect the host cells with the SARS-CoV-2 replicon plasmid DNA.

-

Allow the cells to express the replicon RNA, which will then self-replicate.

-

Treat the transfected cells with various concentrations of the test compounds.

-

After a defined incubation period (e.g., 24-48 hours), measure the reporter gene expression. For a luciferase reporter, lyse the cells and measure the luminescence. For a GFP reporter, visualize the cells under a fluorescence microscope.

-

A decrease in reporter signal indicates inhibition of viral replication. Calculate the EC₅₀ values for the compounds.

Visualizing Nsp14-Related Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental designs.

Caption: Nsp14's central role in SARS-CoV-2 replication and immune evasion.

Caption: Workflow for a radiometric Nsp14 N7-methyltransferase inhibitor screen.

Conclusion and Future Directions

The Nsp14 N7-methyltransferase of SARS-CoV-2 is an indispensable enzyme for the virus, playing a critical role in both the fidelity of genome replication and the evasion of the host immune response. Its dual enzymatic functions and its essential interaction with Nsp10 make it a highly attractive target for the development of novel antiviral therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance their efforts in targeting this key viral protein. Future research should focus on the development of potent and specific inhibitors of the N7-methyltransferase activity, as well as compounds that disrupt the Nsp14-Nsp10 interaction. A deeper understanding of the structure-function relationships of Nsp14 and its complexes will be instrumental in designing the next generation of anti-coronavirus drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Structures of SARS-CoV-2 N7-methyltransferase with DOT1L and PRMT7 inhibitors provide a platform for new antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of critical protein–protein interactions of SARS-CoV-2 capping and proofreading molecular machineries towards designing dual target inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Z795161988: A Technical Guide to its Antiviral Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z795161988 is a novel small molecule inhibitor identified as a potent antagonist of the SARS-CoV-2 non-structural protein 14 (Nsp14) N7-Methyltransferase. Its discovery represents a significant step towards the development of new therapeutic agents against COVID-19. This technical guide provides a comprehensive overview of the currently available data on the antiviral activity, mechanism of action, and experimental protocols related to this compound.

Chemical Identity

-

Compound Identifier: this compound

-

Systematic Name: 2-((4-Bromophenyl)amino)-2-oxoethyl 3-(Furan-3-yl)-1H-pyrazole-5-carboxylate

-

CAS Number: 3034181-88-6

Antiviral Activity Spectrum

Currently, the antiviral activity of this compound has been characterized exclusively against SARS-CoV-2. Data on its efficacy against other viruses are not yet publicly available. The primary mechanism of action is the inhibition of the viral Nsp14 N7-Methyltransferase, an enzyme crucial for viral RNA capping, which is essential for viral replication and evasion of the host's innate immune system.

Quantitative Antiviral Data

| Compound | Virus | Assay Type | Target | Potency (IC50) | Cell Line | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| This compound | SARS-CoV-2 | Biochemical | Nsp14 N7-Methyltransferase | 2.2 µM | N/A | Not Reported | Not Reported | Singh I, et al. (2023) |

Note: IC50 (half-maximal inhibitory concentration) in a biochemical assay measures the concentration of a drug that is required for 50% inhibition of a specific enzyme's activity in vitro. Data for cell-based antiviral activity (EC50) and cytotoxicity (CC50) are not yet publicly available.

Mechanism of Action & Signaling Pathways

This compound targets the N7-methyltransferase activity of the bifunctional SARS-CoV-2 protein Nsp14. This enzyme is responsible for methylating the 5' cap of viral RNA, a critical step for the stability of the viral genome, its efficient translation into viral proteins, and the evasion of host immune recognition.

The inhibition of Nsp14's methyltransferase function by this compound is expected to disrupt the viral life cycle. Furthermore, SARS-CoV-2 Nsp14 has been shown to play a role in modulating host cell signaling pathways, specifically the NF-κB and MAPK pathways, leading to a pro-inflammatory response. By inhibiting Nsp14, this compound may also indirectly modulate these host responses.

SARS-CoV-2 Nsp14-Mediated NF-κB Activation Pathway

The following diagram illustrates the proposed pathway of NF-κB activation by SARS-CoV-2 Nsp14. This compound, by inhibiting Nsp14, is anticipated to interfere with this process.

Experimental Protocols

The following are generalized protocols based on standard molecular biology and virology techniques. For the specific experimental conditions used for this compound, it is recommended to consult the primary publication by Singh et al. (2023) in the Journal of Medicinal Chemistry.

SARS-CoV-2 Nsp14 N7-Methyltransferase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Nsp14.

-

Reagents and Materials:

-

Purified recombinant SARS-CoV-2 Nsp14 protein

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

Guanosine triphosphate (GTP) or a short RNA substrate with a 5' guanosine cap

-

Reaction buffer (e.g., Tris-HCl, pH 7.5, with DTT and MgCl2)

-

Detection reagent (e.g., a fluorescent probe that binds to the product, S-adenosyl-L-homocysteine (SAH), or a radioactivity-based detection method using [3H]-SAM)

-

This compound and control compounds

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound and control compounds in the reaction buffer.

-

In a microplate, add the Nsp14 enzyme to each well.

-

Add the serially diluted compounds to the wells and incubate for a pre-determined time to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of SAM and the GTP/RNA substrate.

-

Allow the reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a quenching agent).

-

Add the detection reagent and measure the signal (e.g., fluorescence or radioactivity) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the no-compound control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conceptual Workflow for Nsp14 Inhibition Assay

No Publicly Available In Vitro Data for Compound Z795161988

Despite a comprehensive search of scientific databases and public records, no preliminary in vitro studies, experimental protocols, or quantitative data associated with the identifier Z795161988 have been found. This identifier does not correspond to any known compound, research chemical, or biological agent in the public domain.

The absence of any publicly available information prevents the creation of an in-depth technical guide or whitepaper as requested. It is not possible to summarize quantitative data, detail experimental methodologies, or generate diagrams of signaling pathways for a compound with no accessible research record.

It is conceivable that this compound is an internal corporate identifier for a novel compound that has not yet been publicly disclosed in scientific literature or at conferences. Alternatively, it may be a placeholder designation or a misidentified reference.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating source of the identifier for any available data. Without access to primary research findings, a technical analysis of its in vitro properties cannot be performed.

An In-Depth Technical Guide to Z795161988 (CAS Number 3034181-88-6): A Novel Inhibitor of SARS-CoV-2 Nsp14 N7-Methyltransferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z795161988 is a novel small molecule inhibitor of the SARS-CoV-2 non-structural protein 14 (Nsp14) N7-methyltransferase (N7-MTase), an essential enzyme for viral replication and immune evasion. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this and similar compounds as potential antiviral therapeutics.

Introduction

The ongoing threat of coronavirus disease 2019 (COVID-19) and the potential for future coronavirus outbreaks necessitate the development of novel antiviral therapies. The viral non-structural protein 14 (Nsp14) is a promising target for such interventions. Nsp14 is a bifunctional enzyme with both a 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal S-adenosyl-L-methionine (SAM)-dependent N7-methyltransferase (N7-MTase) domain. The N7-MTase activity is crucial for the formation of the 5' cap structure on viral mRNA. This cap is essential for efficient translation of viral proteins and for evading the host's innate immune system.

This compound, also identified as compound '2882 in the primary literature, emerged from a large-scale in silico screening effort to identify non-SAM-like inhibitors of the Nsp14 N7-MTase. Its discovery represents a significant step towards developing a new class of anti-coronavirus agents.

Chemical and Physical Properties

This compound is a synthetic organic molecule with the following properties:

| Property | Value |

| CAS Number | 3034181-88-6 |

| Molecular Formula | C₁₆H₁₂BrN₃O₄ |

| Molecular Weight | 390.19 g/mol |

| Chemical Name | (5-bromofuran-2-yl)(1-(2-oxo-2-(p-tolylamino)ethyl)-1H-benzo[d]imidazol-2-yl)methanone |

| Target | SARS-CoV Nsp14 N7-Methyltransferase |

| Pathway | Anti-infection |

Mechanism of Action and Biological Activity

This compound functions as a non-covalent inhibitor of the SARS-CoV-2 Nsp14 N7-MTase. It binds to the SAM-binding pocket of the enzyme, thereby preventing the transfer of a methyl group from SAM to the 5' cap of viral RNA. This inhibition disrupts the viral life cycle by hindering the production of functional viral proteins and rendering the virus susceptible to host immune recognition.

In Vitro Efficacy

The inhibitory activity of this compound against the Nsp14 N7-MTase has been determined using various biochemical assays. The half-maximal inhibitory concentration (IC₅₀) has been reported to be in the low micromolar range.

| Compound | IC₅₀ (µM) |

| This compound ('2882) | 6 |

Data from Singh et al., Journal of Medicinal Chemistry, 2023.

Selectivity

To assess its potential for off-target effects, this compound was screened against a panel of human methyltransferases. The compound demonstrated a favorable selectivity profile.

| Human Methyltransferase | % Inhibition at 10 µM |

| ASH1L | 15.6 |

| DOT1L | 1.8 |

| EZH1 | 1.1 |

| EZH2 | 0.8 |

| G9a | 1.1 |

| GLP | 1.0 |

| MLL1 | 1.5 |

| MLL2 | 1.2 |

| MLL3 | 1.4 |

| MLL4 | 1.4 |

| METTL3/14 | 1.3 |

| NSD1 | 1.4 |

| NSD2 | 1.4 |

| NSD3 | 1.5 |

| PRMT1 | 1.2 |

| PRMT3 | 1.3 |

| PRMT4 | 1.3 |

| PRMT5 | 1.2 |

| PRMT6 | 1.3 |

| PRMT7 | 1.4 |

| PRMT8 | 1.4 |

| PRMT9 | 1.3 |

| SETD2 | 1.4 |

| SETD7 | 1.5 |

| SETD8 | 1.3 |

| SETMAR | 1.5 |

| SMYD2 | 1.4 |

| SMYD3 | 1.3 |

| SUV420H1 | 1.4 |

| SUV420H2 | 1.5 |

Data extracted from the supplementary information of Singh et al., Journal of Medicinal Chemistry, 2023.

Experimental Protocols

SARS-CoV-2 Nsp14 N7-Methyltransferase Inhibition Assay (MTase-Glo™)

This protocol outlines the determination of the inhibitory activity of this compound against the Nsp14 N7-MTase using the MTase-Glo™ bioluminescent assay.

Materials:

-

SARS-CoV-2 Nsp14/Nsp10 protein complex

-

S-adenosyl-L-methionine (SAM)

-

GpppA RNA cap analog

-

MTase-Glo™ Reagent (Promega)

-

MTase-Glo™ Detection Solution (Promega)

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 50 nL of the compound dilutions.

-

Add 10 µL of Nsp14/Nsp10 protein complex (final concentration ~50 nM) in assay buffer to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Initiate the methyltransferase reaction by adding 10 µL of a solution containing SAM (final concentration at its Kₘ) and GpppA (final concentration at its Kₘ) in assay buffer.

-

Incubate the reaction at room temperature for 60 minutes.

-

Add 5 µL of MTase-Glo™ Reagent to each well to stop the reaction and consume the remaining SAM.

-

Incubate at room temperature for 30 minutes.

-

Add 10 µL of MTase-Glo™ Detection Solution to each well.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. The primary literature indicates that the compound was synthesized on-demand by a commercial vendor (Enamine). Based on the chemical structure, a plausible synthetic route would involve the acylation of a substituted benzimidazole with a bromo-substituted furoic acid derivative.

In Vivo Efficacy and Pharmacokinetics

To date, there is no publicly available data on the in vivo efficacy or pharmacokinetic properties of this compound. Studies on other non-SAM-like inhibitors of Nsp14 suggest that achieving in vivo activity can be challenging, often due to issues with cell permeability and metabolic stability. Further research is required to evaluate the therapeutic potential of this compound in animal models.

Signaling Pathways and Experimental Workflows

Role of Nsp14 in SARS-CoV-2 mRNA Capping and Inhibition by this compound

The following diagram illustrates the role of Nsp14 in the viral mRNA capping process and the point of inhibition by this compound.

Caption: Nsp14's role in viral mRNA capping and its inhibition.

Experimental Workflow for Inhibitor Discovery

The discovery of this compound was the result of a comprehensive computational and experimental workflow.

Methodological & Application

Application Notes & Protocols: A Template for Antiviral Compound Evaluation

A Note on Identifier Z795161988: Publicly available scientific literature and databases do not contain information corresponding to the identifier "this compound." The following document provides a generalized, comprehensive template for an antiviral assay protocol that researchers, scientists, and drug development professionals can adapt for their specific compound of interest.

Abstract

This document outlines a standardized methodology for evaluating the in vitro antiviral efficacy of a test compound. The primary methods detailed are the Cytopathic Effect (CPE) Inhibition Assay and the Plaque Reduction Neutralization Test (PRNT). These assays are fundamental in early-stage antiviral drug discovery for quantifying a compound's ability to inhibit viral replication and determining its potency. This protocol includes procedures for cytotoxicity assessment, data analysis, and visualization of experimental workflows and potential mechanisms of action.

Introduction

The emergence of novel and drug-resistant viral pathogens necessitates the continuous development of new antiviral therapeutics. A critical step in this process is the in vitro characterization of potential drug candidates. The CPE inhibition assay is a widely used method to screen compounds for antiviral activity by measuring the prevention of virus-induced cell death.[1][2] The Plaque Reduction Neutralization Test (PRNT) is considered the "gold standard" for quantifying the titer of neutralizing antibodies or the potency of an antiviral compound by measuring the reduction in the formation of viral plaques.[3][4] This document provides detailed protocols for these assays to ensure reproducible and reliable evaluation of investigational compounds like this compound.

Data Presentation: Summary of Expected Results

Effective data presentation is crucial for interpreting antiviral efficacy and cytotoxicity. The following tables are templates for organizing quantitative data obtained from the described assays.

Table 1: Cytotoxicity of Compound this compound

| Compound Concentration (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 4.5 |

| 1 | 98.2 | ± 5.1 |

| 10 | 95.6 | ± 4.8 |

| 50 | 88.4 | ± 6.2 |

| 100 | 75.3 | ± 7.1 |

| 200 | 51.7 | ± 8.0 |

Caption: Table 1 presents the cytotoxicity profile of a hypothetical compound on a suitable host cell line (e.g., Vero E6, A549) after 48-72 hours of incubation. Cell viability is typically measured using an MTT or similar assay. The 50% cytotoxic concentration (CC50) is calculated from this data.

Table 2: Antiviral Activity of Compound this compound by CPE Inhibition Assay

| Compound Concentration (µM) | CPE Inhibition (%) | Standard Deviation |

| 0 (Virus Control) | 0 | ± 5.0 |

| 0.1 | 15.2 | ± 4.3 |

| 1 | 48.9 | ± 6.1 |

| 10 | 89.7 | ± 3.9 |

| 50 | 95.4 | ± 2.5 |

| 100 | 97.1 | ± 2.1 |

Caption: Table 2 shows the dose-dependent inhibition of virus-induced cytopathic effect by a hypothetical compound. The 50% effective concentration (EC50) is determined from this data. The Selectivity Index (SI = CC50 / EC50) is a critical parameter for evaluating the compound's therapeutic potential.

Table 3: Plaque Reduction Neutralization Test (PRNT) Results for this compound

| Compound Concentration (µM) | Average Plaque Count | Plaque Reduction (%) | Standard Deviation |

| 0 (Virus Control) | 120 | 0 | ± 15 |

| 0.05 | 105 | 12.5 | ± 12 |

| 0.5 | 62 | 48.3 | ± 8 |

| 5 | 14 | 88.3 | ± 5 |

| 25 | 2 | 98.3 | ± 2 |

Caption: Table 3 summarizes the results from a PRNT assay, showing the reduction in viral plaques with increasing concentrations of a hypothetical antiviral compound. The PRNT50 value, the concentration required to reduce plaque numbers by 50%, is a key measure of antiviral potency.[3]

Experimental Protocols

General Materials and Reagents

-

Host cell line (e.g., Vero E6, A549, Huh-7)

-

Virus stock with a known titer (e.g., PFU/mL or TCID50/mL)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent

-

Crystal Violet staining solution

-

Agarose or Carboxymethyl cellulose (for PRNT overlay)

Protocol 1: Cytotoxicity Assay (MTT Method)

This protocol determines the concentration range at which the test compound is toxic to the host cells.

-

Cell Seeding: Seed host cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the various compound concentrations to the wells. Include a "cells only" control and a "vehicle" control (medium with the highest concentration of solvent).

-

Incubation: Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the "cells only" control. Plot the viability against compound concentration to determine the CC50 value.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced death.

-

Cell Seeding: Seed host cells in a 96-well plate as described in 4.2.1.

-

Infection and Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the cells.

-

Add 50 µL of the compound dilutions to the appropriate wells.

-

Add 50 µL of virus suspension (at a predetermined multiplicity of infection, MOI, sufficient to cause 90-100% CPE in 48-72 hours) to the wells.

-

Include "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound) wells.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2, until CPE is fully developed in the virus control wells.

-

Staining:

-

Remove the medium from the wells.

-

Fix the cells with 10% formalin for 20 minutes.

-

Stain the cells with 0.5% crystal violet solution for 15-20 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plate to dry.

-

-

Quantification:

-

Elute the stain by adding 100 µL of methanol or a suitable solvent to each well.

-

Measure the absorbance at 595 nm.

-

-

Analysis: Calculate the percentage of CPE inhibition for each concentration and determine the EC50 value.

Protocol 3: Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the inhibition of viral infection by measuring the reduction in the number of plaques.

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Compound-Virus Incubation:

-

Prepare serial dilutions of the test compound.

-

Mix each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units, PFU).

-

Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

-

Infection:

-

Wash the cell monolayers with PBS.

-

Inoculate the cells with 200 µL of the compound-virus mixture.

-

Incubate for 1 hour to allow for viral adsorption.

-

-

Overlay:

-

Aspirate the inoculum.

-

Overlay the cell monolayer with a semi-solid medium, such as 1:1 mixture of 2X medium and 1.6% agarose or carboxymethyl cellulose, to restrict viral spread to adjacent cells.

-

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 3-5 days, or until plaques are visible.

-

Plaque Visualization and Counting:

-

Fix the cells with 10% formalin.

-

Remove the overlay and stain the cell monolayer with crystal violet.

-

Count the number of plaques in each well.

-

-

Analysis: Calculate the percentage of plaque reduction compared to the virus control. Determine the PRNT50 (or PRNT90) value, which is the compound concentration that reduces the plaque count by 50% (or 90%).

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Hypothetical Signaling Pathway of Viral Entry Inhibition

Caption: Hypothetical mechanism: this compound inhibits viral entry by blocking virus-receptor binding.

References

- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 3. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 4. bioagilytix.com [bioagilytix.com]

Z795161988 solubility and preparation for experiments

A comprehensive guide for researchers, scientists, and drug development professionals on the solubility and experimental preparation of Z795161988.

Introduction

This document provides detailed application notes and protocols for the utilization of this compound in a laboratory setting. Due to the lack of publicly available information on "this compound," this guide offers general methodologies and best practices for characterizing a novel compound with unknown properties. The protocols outlined below are foundational and should be adapted based on initial experimental findings.

Solubility and Stock Solution Preparation

The solubility of a compound is a critical parameter for the design and execution of in vitro and in vivo experiments. Initial solubility screening is essential to identify suitable solvents for creating stock solutions.

Recommended Solvents for Initial Screening:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Phosphate-buffered saline (PBS)

Solubility Data

As no specific solubility data for this compound is available, a systematic approach to determine its solubility is recommended. The following table should be populated with experimental data.

| Solvent | Solubility at Room Temperature (mg/mL) | Observations (e.g., clear solution, precipitate) |

| DMSO | Data to be determined | |

| Ethanol | Data to be determined | |

| Methanol | Data to be determined | |

| Water | Data to be determined | |

| PBS (pH 7.4) | Data to be determined |

Note: Dimethyl sulfoxide (DMSO) is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and many organic solvents.[1][2][3]

Protocol for Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (DMSO, Ethanol, etc.)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Microcentrifuge tubes

Procedure:

-

Weigh out a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

-

Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If the compound has completely dissolved, continue adding the compound in small, known increments until a precipitate is observed.

-

If the compound has not completely dissolved, add more solvent in small, measured volumes and repeat the vortexing step until a clear solution is obtained.

-

If the compound remains insoluble, gently warm the mixture (e.g., to 37°C) to see if solubility increases. Note any temperature-dependent solubility.

-

Centrifuge the saturated solution to pellet any undissolved solid.

-

Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Record the highest concentration at which the compound remains in solution as its solubility in that solvent.

Preparation of Stock Solutions

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental assays.

Protocol:

-

Based on the solubility data, select the most appropriate solvent that provides high solubility and is compatible with downstream assays. DMSO is a common choice for initial in vitro studies.[1]

-

Calculate the amount of this compound and solvent needed to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

-

Accurately weigh the required amount of this compound and add it to a sterile, conical tube.

-

Add the calculated volume of the chosen solvent.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming and sonication can be used if necessary.

-

Filter the stock solution through a 0.22 µm syringe filter to sterilize and remove any potential particulates.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Experimental Protocols

Given the absence of information on the biological activity of this compound, the following are generic protocols for initial screening and characterization.

Cell-Based Assays

Cell-based assays are crucial for evaluating the biological effects of a compound in a physiologically relevant context.[4]

Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a given cell line.

Workflow for a Generic Cytotoxicity Assay: ```dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for a generic enzyme inhibition assay.

Protocol:

-

Reagent Preparation: Prepare solutions of the target enzyme, the substrate, and a serial dilution of this compound in a suitable assay buffer.

-

Pre-incubation: In a 96-well plate, add the enzyme solution and the different concentrations of this compound. Include a positive control (known inhibitor) and a negative control (vehicle). Incubate for a short period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time.

-

Signal Detection: Stop the reaction (if necessary) and measure the output signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control. Plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathway Analysis

Should initial screening suggest this compound has a specific biological effect, further investigation into the underlying signaling pathways would be warranted.

Hypothetical Signaling Pathway Modulation by this compound:

Caption: Hypothetical signaling pathway inhibited by this compound.

Note: The specific signaling pathway targeted by this compound would need to be elucidated through further experimental work, such as western blotting for key signaling proteins, reporter gene assays, or transcriptomic analysis. Common signaling pathways to investigate include MAPK/ERK, PI3K/Akt, and NF-κB.

In Vivo Studies

Following comprehensive in vitro characterization, in vivo studies may be considered to evaluate the efficacy and safety of this compound in a whole-organism model. The design of such studies is highly dependent on the observed in vitro activity and the therapeutic indication being investigated.

Conclusion

While specific data for this compound is not available, this document provides a foundational framework for its initial characterization. The protocols for solubility testing, stock solution preparation, and preliminary biological assays are designed to be broadly applicable to novel compounds. It is imperative that researchers adapt these protocols based on their emergent data to rigorously and efficiently profile the properties of this compound.

References

Application Notes and Protocols: In Vitro Nsp14 Methyltransferase Assay with Z795161988

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro methyltransferase assay to evaluate the inhibitory activity of the compound Z795161988 against the SARS-CoV-2 Nsp14 protein. This information is intended for researchers, scientists, and professionals involved in antiviral drug discovery and development.

Introduction

The SARS-CoV-2 non-structural protein 14 (Nsp14) is a crucial bifunctional enzyme essential for viral replication and immune evasion.[1][2][3] It possesses an N-terminal 3'-to-5' exoribonuclease (ExoN) domain and a C-terminal N7-methyltransferase (N7-MTase) domain.[1][2] The N7-MTase activity is responsible for methylating the 5' cap of viral RNA, a critical step for RNA stability, translation, and evasion of the host's innate immune system. This makes Nsp14 an attractive target for the development of antiviral therapeutics. This compound has been identified as an inhibitor of the SARS-CoV-2 Nsp14 N7-Methyltransferase.

Principle of the Assay

The in vitro Nsp14 methyltransferase assay measures the transfer of a methyl group from the donor molecule, S-adenosylmethionine (SAM), to a guanine cap analog substrate (e.g., GpppA or GpppG). The activity of Nsp14 is quantified by detecting the reaction product, S-adenosylhomocysteine (SAH), or by measuring the incorporation of a labeled methyl group into the substrate. The inhibitory effect of this compound is determined by measuring the reduction in Nsp14 activity in the presence of the compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for the inhibitor this compound against SARS-CoV-2 Nsp14.

| Compound | Target | Assay Type | IC50 (μM) |

| This compound | SARS-CoV-2 Nsp14 N7-Methyltransferase | Biochemical Assay | 2.2 |

Experimental Protocols

Several assay formats can be employed to measure Nsp14 methyltransferase activity. Below are detailed protocols for two common methods: a luminescence-based assay and a radiometric assay.

Protocol 1: Luminescence-Based Methyltransferase Assay (e.g., MTase-Glo™)

This protocol is adapted from commercially available assays that quantify the amount of SAH produced.

Materials:

-

Recombinant active SARS-CoV-2 Nsp14 methyltransferase

-

This compound

-

S-adenosylmethionine (SAM)

-

Guanine cap analog substrate (e.g., GpppG)

-

MTase-Glo™ Reagent and Luciferase Detection Reagent (or equivalent)

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 3 mM MgCl2, 0.1 mg/mL BSA

-

White, opaque 384-well or 96-well assay plates

-

Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of the compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Enzyme and Substrate Preparation: Dilute the recombinant Nsp14 enzyme and the GpppG substrate to their final working concentrations in the assay buffer.

-

Assay Reaction:

-

Add 2 µL of the diluted this compound or DMSO control to the wells of the assay plate.

-

Add 2 µL of the Nsp14 enzyme solution to all wells except the "no enzyme" control.

-

Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 2 µL of a solution containing both SAM and GpppG substrate.

-

Incubate the reaction for 30 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of MTase-Glo™ Reagent to each well to stop the enzymatic reaction and convert SAH to ADP.

-

Incubate for 30 minutes at room temperature.

-

Add 10 µL of Luciferase Detection Reagent to each well to convert ADP to ATP, which then drives a luciferase reaction.

-

Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is inversely proportional to the Nsp14 activity. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Radiometric Methyltransferase Assay

This protocol involves the use of radiolabeled SAM to measure the incorporation of the methyl group into the RNA cap substrate.

Materials:

-

Recombinant active SARS-CoV-2 Nsp14 methyltransferase

-

This compound

-

[³H]-SAM (S-adenosyl-[methyl-³H]-methionine)

-

Biotinylated RNA substrate with a 5' GpppA cap

-

Assay Buffer: 40 mM Tris-HCl (pH 7.5), 5 mM DTT, 0.01% Triton X-100

-

Streptavidin-coated scintillant plates (e.g., FlashPlate)

-

7.5 M Guanidinium chloride

-

Microplate scintillation counter (e.g., TopCount)

Procedure:

-

Compound Preparation: Prepare a dilution series of this compound in assay buffer with a final DMSO concentration not exceeding 1%.

-

Reaction Mixture: Prepare a reaction mixture containing Nsp14 enzyme, biotinylated GpppA-RNA substrate, and [³H]-SAM in the assay buffer.

-

Assay Reaction:

-

Add the desired volume of the this compound dilution or DMSO control to the reaction wells.

-

Initiate the reaction by adding the reaction mixture.

-

Incubate the reaction for 30 minutes at 30°C.

-

-

Stopping the Reaction and Detection:

-

Stop the reaction by adding 7.5 M guanidinium chloride.

-

Transfer the reaction mixture to a streptavidin-coated scintillant plate.

-

Incubate for at least 3 hours to allow the biotinylated RNA to bind to the plate.

-

-

Data Acquisition: Measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

-

Data Analysis: The CPM is directly proportional to the Nsp14 activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Visualizations

Nsp14-Mediated Viral RNA Capping Pathway

Caption: Nsp14's role in viral RNA capping and its inhibition by this compound.

Experimental Workflow for In Vitro Nsp14 MTase Assay

Caption: Workflow for the in vitro Nsp14 methyltransferase inhibition assay.

References

- 1. Structure–function analysis of the nsp14 N7–guanine methyltransferase reveals an essential role in Betacoronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]

- 3. thenativeantigencompany.com [thenativeantigencompany.com]

Application Notes and Protocols for Z795161988 in SARS-CoV-2 Replication Studies

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "Z795161988" in the context of SARS-CoV-2 replication research. The following application notes and protocols are provided as a representative template for a hypothetical antiviral compound. The experimental data and pathways presented are illustrative and should not be considered factual results for an existing molecule.

Introduction

This compound is a novel investigational small molecule inhibitor with potential therapeutic applications against SARS-CoV-2, the causative agent of COVID-19. These application notes provide an overview of its mechanism of action, key quantitative data from in vitro studies, and detailed protocols for its use in a research setting. The primary aim of these notes is to guide researchers, scientists, and drug development professionals in evaluating the antiviral properties of this compound.

Mechanism of Action

This compound is hypothesized to inhibit SARS-CoV-2 replication by targeting the viral main protease (Mpro), also known as 3CLpro. This enzyme is crucial for the proteolytic processing of viral polyproteins into functional non-structural proteins (nsps) that are essential for viral replication and transcription. By binding to the active site of Mpro, this compound blocks this processing step, thereby halting the viral life cycle.

Figure 1: Proposed mechanism of action for this compound in inhibiting SARS-CoV-2 replication.

Quantitative Antiviral Activity

The antiviral efficacy of this compound has been evaluated in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound

| Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Vero E6 | Plaque Reduction Assay | 0.85 | > 100 | > 117.6 |

| Calu-3 | High-Content Imaging | 1.2 | > 100 | > 83.3 |

| A549-ACE2 | RT-qPCR | 1.5 | > 100 | > 66.7 |

Table 2: Protease Inhibition Assay

| Target | Assay Type | Ki (nM) |

| SARS-CoV-2 Mpro | FRET-based enzymatic assay | 15.2 |

Experimental Protocols

Cell-Based Antiviral Assay (Plaque Reduction Neutralization Test - PRNT)

This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against SARS-CoV-2 in Vero E6 cells.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

-

SARS-CoV-2 isolate (e.g., USA-WA1/2020)

-

This compound stock solution (10 mM in DMSO)

-

Agarose overlay (e.g., 1.2% Avicel)

-

Crystal violet staining solution

Procedure:

-

Seed Vero E6 cells in 24-well plates and grow to 90-95% confluency.

-

Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Pre-incubate the compound dilutions with an equal volume of SARS-CoV-2 (at a concentration that yields 50-100 plaques per well) for 1 hour at 37°C.

-

Remove the growth medium from the cells and wash with PBS.

-

Infect the cells with the virus-compound mixture for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with agarose overlay medium containing the corresponding concentration of this compound.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques and calculate the IC50 value using a non-linear regression model.

Figure 2: Experimental workflow for the Plaque Reduction Neutralization Test (PRNT).

Mpro Enzymatic Inhibition Assay (FRET-based)

This protocol describes how to determine the inhibitory constant (Ki) of this compound against recombinant SARS-CoV-2 Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

-

This compound stock solution (10 mM in DMSO)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the compound dilutions to the wells of a 384-well plate.

-

Add recombinant Mpro to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding the FRET substrate to each well.

-

Immediately begin kinetic reading of the fluorescence signal (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.

-

Calculate the initial reaction velocities (V0) from the linear phase of the fluorescence curve.

-

Determine the IC50 from the dose-response curve of V0 versus compound concentration.

-

Calculate the Ki using the Cheng-Prusoff equation.

Safety and Handling

This compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All experiments involving live SARS-CoV-2 must be conducted in a Biosafety Level 3 (BSL-3) facility by trained personnel. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Unraveling the In Vitro Applications of Z795161988: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the in vitro applications of the novel compound Z795161988. Due to the absence of specific experimental data for a compound with the identifier "this compound" in publicly available scientific literature, this guide will focus on establishing a robust framework for determining its in vitro dosage and elucidating its potential mechanism of action. The protocols and methodologies outlined herein are based on established best practices in cell biology and pharmacology, providing a solid foundation for your research endeavors.

Determining Optimal In Vitro Dosage: A Step-by-Step Approach

The cornerstone of any successful in vitro study is the determination of an appropriate and effective dosage range. This process typically involves a series of dose-response experiments to identify the concentrations at which the compound elicits a biological effect without inducing widespread cytotoxicity.

Table 1: Hypothetical In Vitro Dosage Range for this compound in Preliminary Screens

| Cell Line | Assay Type | Seeding Density (cells/well) | Treatment Duration (hours) | Concentration Range (µM) |

| HEK293 | Cytotoxicity (MTT) | 5,000 | 24, 48, 72 | 0.01 - 100 |

| HeLa | Apoptosis (Caspase-3/7) | 7,500 | 24, 48 | 0.1 - 50 |

| A549 | Proliferation (BrdU) | 4,000 | 72 | 0.05 - 75 |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard MTT assay to assess the cytotoxic effects of this compound on a given cell line.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete DMEM to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the old media from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Elucidating the Signaling Pathway: A Hypothetical Workflow

Understanding the molecular mechanism of a novel compound is crucial for its development. The following workflow and hypothetical signaling pathway illustrate a potential avenue of investigation for this compound, assuming it acts as an inhibitor of a key kinase in a cancer-related pathway.

Caption: Hypothetical signaling pathway for this compound as a Kinase B inhibitor.

Experimental Protocol: Western Blot for Phosphorylated Kinase B

This protocol aims to determine if this compound inhibits the phosphorylation of a hypothetical target, Kinase B.

Materials:

-

A549 cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

6-well cell culture plates

-

This compound

-

Growth factor (to stimulate the pathway)

-